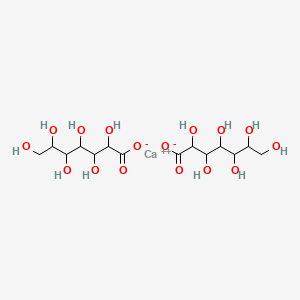
Calcium heptonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium heptonate, also known as calcium glucoheptonate, is a calcium salt of glucoheptonic acid. It is a highly water-soluble compound used primarily as a calcium supplement to treat or prevent conditions caused by low calcium levels in the blood, such as hypocalcemia. Calcium is essential for various physiological functions, including bone formation, muscle contraction, and nerve function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium heptonate can be synthesized through the reaction of glucoheptonic acid with calcium carbonate or calcium hydroxide. The reaction typically involves dissolving glucoheptonic acid in water and then adding calcium carbonate or calcium hydroxide to the solution. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves the fermentation of glucose using specific microorganisms. The fermentation process produces glucoheptonic acid, which is then reacted with calcium carbonate or calcium hydroxide to form this compound. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium heptonate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups in its structure. These reactions involve the formation of complexes with metal ions, which can be used in various applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal salts such as calcium chloride, magnesium sulfate, and iron chloride. The reactions are typically carried out in aqueous solutions under mild conditions.
Major Products Formed
The major products formed from the reactions of this compound with metal salts are metal-heptonate complexes. These complexes have various applications in medicine and industry.
Wissenschaftliche Forschungsanwendungen
Calcium heptonate has several scientific research applications, including:
Chemistry: It is used as a chelating agent to form complexes with metal ions, which can be used in various chemical processes.
Biology: this compound is used in studies related to calcium metabolism and its role in biological systems.
Medicine: It is used as a calcium supplement to treat conditions such as hypocalcemia and osteoporosis. It is also used in intravenous solutions to replenish calcium levels in patients.
Industry: this compound is used in the production of various calcium-based products, including dietary supplements and pharmaceuticals.
Wirkmechanismus
Calcium heptonate exerts its effects by replenishing calcium levels in the body. Calcium is essential for various physiological functions, including bone formation, muscle contraction, and nerve function. The compound dissociates in the body to release calcium ions, which are then absorbed and utilized by the body. The molecular targets of calcium include bone tissue, muscle cells, and nerve cells, where it plays a crucial role in maintaining normal physiological functions.
Vergleich Mit ähnlichen Verbindungen
Calcium heptonate is similar to other calcium salts such as calcium gluconate, calcium lactate, and calcium carbonate. it has unique properties that make it suitable for specific applications:
Calcium Gluconate: Like this compound, calcium gluconate is used as a calcium supplement. this compound has higher solubility, making it more suitable for intravenous administration.
Calcium Lactate: Calcium lactate is also used as a calcium supplement, but it has lower solubility compared to this compound.
Calcium Carbonate: Calcium carbonate is commonly used as a dietary supplement and antacid. It has higher calcium content but lower solubility compared to this compound.
Eigenschaften
Molekularformel |
C14H26CaO16 |
|---|---|
Molekulargewicht |
490.42 g/mol |
IUPAC-Name |
calcium;2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2 |
InChI-Schlüssel |
FATUQANACHZLRT-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Bromo-6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B14788245.png)
![2,2-dimethyl-4,5,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyridin-6-one](/img/structure/B14788255.png)
![(3R,6R,7aS)-6-Bromo-3-phenyltetrahydro-3H,5H-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14788265.png)

![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-ethylpropanamide](/img/structure/B14788273.png)
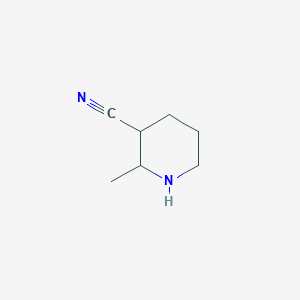

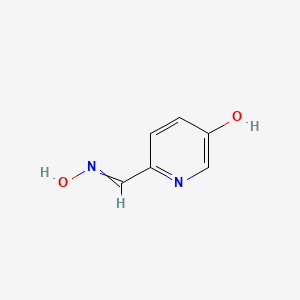

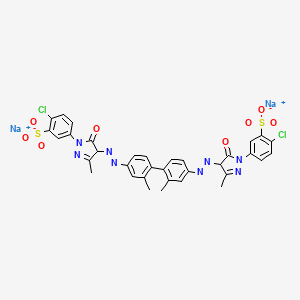
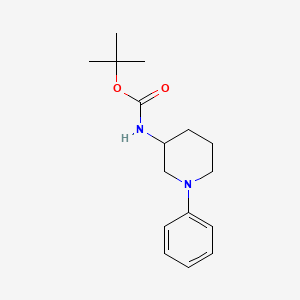
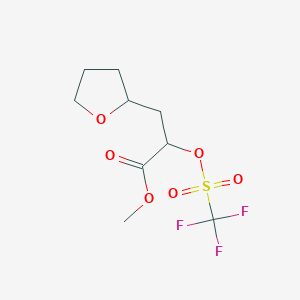
![6,8-dihydroxy-7-[1-(2-hydroxy-3,3,5,5-tetramethyl-4,6-dioxocyclohexen-1-yl)-2-methylpropyl]-2,2,4,4-tetramethyl-5-(2-methylpropanoyl)-9-propan-2-yl-9H-xanthene-1,3-dione](/img/structure/B14788315.png)
![Thieno[3,2-b]pyridine 1-oxide](/img/structure/B14788320.png)
